![molecular formula C14H17N3O4 B2724054 N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine CAS No. 1820583-16-1](/img/structure/B2724054.png)

N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

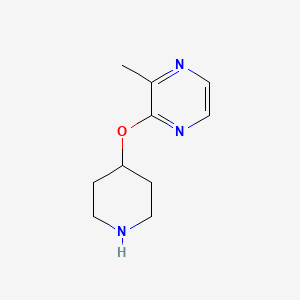

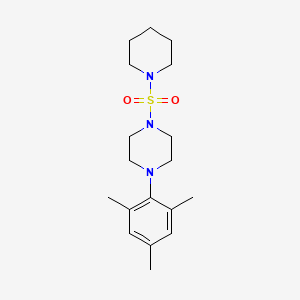

“N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine” is a complex organic compound . It is also known by its CAS Number: 1820583-16-1 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridodiazocine core attached to a carbonyl group, which is further attached to glycine . The InChI code for this compound is 1S/C14H17N3O4/c18-12-3-1-2-11-10-4-9 (7-17 (11)12)6-16 (8-10)14 (21)15-5-13 (19)20/h1-3,9-10H,4-8H2, (H,15,21) (H,19,20)/t9-,10-/m0/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.31 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Synthesis and Structural Analogs

The research includes synthetic methodologies for compounds structurally similar to the described chemical, illustrating its significance in medicinal chemistry and organic synthesis. For instance, Tröger's base and its analogs demonstrate potential for enzyme inhibition, showcasing the chemical's relevance in developing pharmaceutical agents with specific biological targets. The synthesis of these compounds provides insight into novel methods for constructing complex molecular architectures with significant biological activity (Johnson et al., 1993).

Scaffolds for Combinatorial Chemistry

The chemical serves as a building block in combinatorial chemistry, highlighting its utility in generating diverse molecular libraries for drug discovery. The preparation of rigid, crown-shaped scaffolds from related compounds underlines the structural versatility and potential for application in synthesizing novel therapeutic agents (Penning & Christoffers, 2012).

Material Science and Catalysis

In material science, derivatives of glycine (a component of the chemical structure ) are utilized in studying the interaction with carbon surfaces, which has implications for developing novel materials and catalysts. This research is pivotal for advancements in nanotechnology and materials engineering (Li et al., 2009).

Bioactive Compounds and Contrasting Agents

The compound's relevance extends to the synthesis of bioactive compounds and contrasting agents, indicating its applicability in biomedical research and imaging. The reactions of glycine and glutamic acid with specific reagents to produce novel compounds underscore the potential for creating new diagnostic tools and therapeutic agents (Jung et al., 2007).

Electrocatalysis

In the context of electrocatalysis, nitrogen-doped carbon materials derived from glycine demonstrate the chemical's role in energy conversion and storage technologies. Such applications are crucial for the development of fuel cells and sustainable energy solutions (Yan et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-12-3-1-2-11-10-4-9(7-17(11)12)6-16(8-10)14(21)15-5-13(19)20/h1-3,9-10H,4-8H2,(H,15,21)(H,19,20)/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIMAMRWMUEMAT-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2723971.png)

![3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine](/img/structure/B2723972.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2723976.png)

![(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B2723981.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide](/img/structure/B2723982.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723986.png)